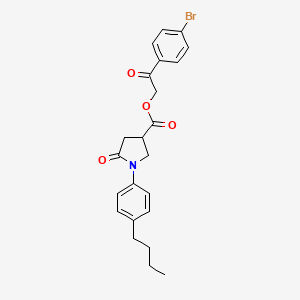
2-(4-bromophenyl)-2-oxoethyl 1-(4-butylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 1-(4-butylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BOPB and is a pyrrolidinecarboxylate derivative. BOPB has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of BOPB is not fully understood. However, it is believed that BOPB exerts its pharmacological effects by interacting with specific receptors and enzymes in the body. BOPB has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune response. BOPB has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BOPB has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that BOPB exhibits anti-inflammatory, analgesic, and anticonvulsant properties. BOPB has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that BOPB can reduce inflammation, pain, and seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BOPB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and high purity. BOPB is also relatively inexpensive compared to other compounds used in scientific research. However, BOPB has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. BOPB also has limited bioavailability, which can affect its pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for research on BOPB. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to study the structure-activity relationship of BOPB and its analogs to identify more potent and selective compounds. Additionally, BOPB can be used as a tool to study protein-protein interactions and enzyme inhibition, which can lead to the discovery of new drug targets.
Wissenschaftliche Forschungsanwendungen
BOPB has been extensively studied for its potential use in various fields of scientific research. In medicinal chemistry, BOPB has been evaluated for its anti-inflammatory, analgesic, and anticonvulsant properties. In pharmacology, BOPB has been tested for its potential as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In biochemistry, BOPB has been used as a tool to study protein-protein interactions and enzyme inhibition.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO4/c1-2-3-4-16-5-11-20(12-6-16)25-14-18(13-22(25)27)23(28)29-15-21(26)17-7-9-19(24)10-8-17/h5-12,18H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQMQGQELQQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988180.png)
![4,4'-[(4-hydroxy-3-nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3988184.png)
![4-{[3-(diethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988187.png)
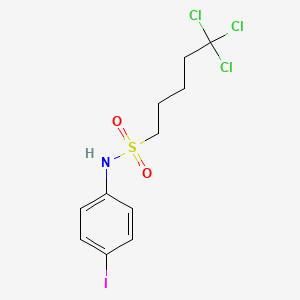

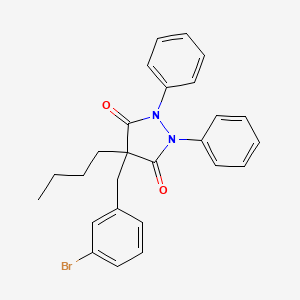
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988206.png)
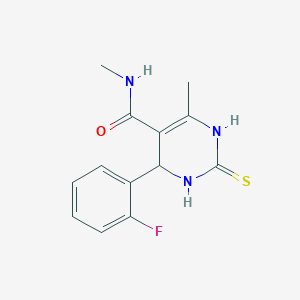
![1-[2-(4-fluorophenyl)ethyl]-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988231.png)
![5-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3988246.png)
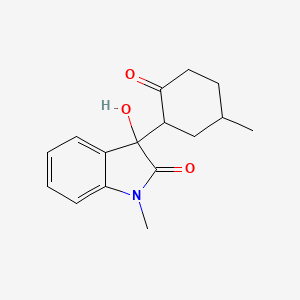

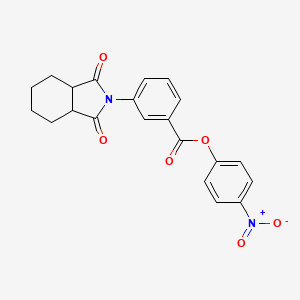
![2-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3988291.png)